N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a pyrrolidinone group, a phenyl group, a methylisoxazole group, and a carboxamide group . These functional groups could potentially give this compound a wide range of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group, a 5-methylisoxazole group, and a 3-carboxamide group . These groups are likely to confer specific chemical and physical properties to the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a carboxamide group could make it polar and potentially soluble in water. The presence of a methoxy group could increase its stability .Scientific Research Applications
Synthesis and Characterization
Research in synthetic chemistry often focuses on the development of novel compounds with potential biological activities. For instance, the synthesis and characterization of new derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, have been explored for their cytotoxic activities against specific cancer cell lines (Hassan, Hafez, & Osman, 2014). These methodologies can be applied to synthesize and analyze compounds like N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-3-carboxamide, offering insights into their structural properties and potential bioactivities.
Biological Activities and Potential Therapeutic Applications
Compounds with similar structural features have been investigated for their biological activities and potential therapeutic applications. For example, the evaluation of isoxazole and pyrazole derivatives has revealed significant anti-inflammatory, analgesic, and antidiabetic properties, suggesting the potential for similar compounds to act as lead structures in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). These activities highlight the importance of exploring the pharmacological profiles of compounds like this compound.
Antimicrobial Properties
The development of new antimicrobial agents is a crucial area of research due to the rising threat of antibiotic resistance. Studies on pyridine derivatives have demonstrated variable antimicrobial activities against several bacterial and fungal strains, indicating the potential of structurally similar compounds to serve as novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011). This research direction could be relevant for investigating the antimicrobial potential of this compound.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that compounds with a similar structure have been reported to have an impact on various biochemical pathways .
Pharmacokinetics
It’s known that the pyrrolidine ring, a common structure in these types of compounds, can influence the pharmacokinetic properties .
Result of Action
It’s known that compounds with a similar structure can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of compounds with a similar structure .
Biochemical Analysis
Biochemical Properties
Compounds with a pyrrolidine ring are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-8-12(18-23-10)16(21)17-11-5-6-13(14(9-11)22-2)19-7-3-4-15(19)20/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMNTDSPQWQBIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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